molecular formula C9H14O3 B14705050 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene CAS No. 21710-82-7

2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene

Cat. No.: B14705050
CAS No.: 21710-82-7
M. Wt: 170.21 g/mol
InChI Key: QCMFTPARLNFGIU-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where 2,5-dimethoxy-2,5-dihydrofuran reacts with dienes to form the desired spiroketal structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of spiroketals, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted spiroketals, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The spiroketal structure allows it to act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

21710-82-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene

InChI

InChI=1S/C9H14O3/c1-7-3-5-9(11-7)6-4-8(10-2)12-9/h4,6-8H,3,5H2,1-2H3

InChI Key

QCMFTPARLNFGIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)C=CC(O2)OC

Origin of Product

United States

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